Chaetomellic acid A
Overview
Description
Chaetomellic acid A is an alkyl dicarboxylic acid isolated from the fermentation of the fungus Chaetomella acutiseta. It is known for its potent and highly specific inhibition of farnesyl-protein transferase, an enzyme involved in the post-translational modification of proteins.
Preparation Methods
Chaetomellic acid A can be synthesized through various methods. One notable approach involves the Barton radical decarboxylation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride . Another method includes the synthesis from 2,2-dichloropalmitic acid, which undergoes atom transfer radical cyclization to form a trichloropyrrolidin-2-one intermediate, followed by a stereospecific functional rearrangement to yield the desired anhydride . Industrial production methods typically involve microbial fermentation using Chaetomella acutiseta .
Chemical Reactions Analysis
Chaetomellic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include citraconic anhydride and thiohydroxamic esters . The major products formed from these reactions are chaetomellic anhydrides A and B . Additionally, this compound can decrease oxidative stress-induced apoptosis in cells and reduce renal damage after unilateral ureteral obstruction in mice .
Scientific Research Applications
Chaetomellic acid A has a wide range of scientific research applications. In chemistry, it is used as a specific inhibitor of farnesyl-protein transferase, making it valuable in studying protein modifications . In biology and medicine, it has shown potential as a chemotherapeutic agent due to its association with RAS proteins and cancer . It has also been studied for its effects on renal function and oxidative stress in models of renal mass reduction . In industry, this compound is utilized in the development of novel analogues for therapeutic purposes .
Mechanism of Action
The mechanism of action of chaetomellic acid A involves the inhibition of farnesyl-protein transferase, an enzyme that adds a farnesyl group to proteins, such as the oncogene RAS . By inhibiting this enzyme, this compound prevents the proper functioning of RAS proteins, which are commonly abnormally active in cancer . This inhibition leads to a decrease in oxidative stress-induced apoptosis and a reduction in renal damage .
Comparison with Similar Compounds
Chaetomellic acid A is unique due to its specific inhibition of farnesyl-protein transferase without affecting geranylgeranyl transferase type 1 or squalene synthase . Similar compounds include chaetomellic acid B, which also inhibits farnesyl-protein transferase but with different potency . Other farnesyltransferase inhibitors, such as tipifarnib and lonafarnib, have been developed for cancer treatment but may have different side effect profiles and efficacy .
Properties
IUPAC Name |
(Z)-2-methyl-3-tetradecylbut-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDRNDLXFVDED-MSUUIHNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C(=C(\C)/C(=O)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148796-51-4 | |
Record name | Chaetomellic acid A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148796514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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